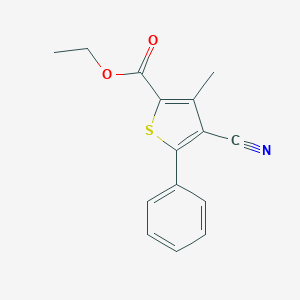![molecular formula C24H19N3O B273678 N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide (DMIB) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMIB is a member of the indoloquinazoline family of compounds and has been found to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. In
作用机制
The exact mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-angiogenic properties, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been shown to have antioxidant effects, which could make it useful in the treatment of oxidative stress-related diseases. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by ischemia and oxidative stress.
实验室实验的优点和局限性
One advantage of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that it is relatively easy to synthesize, making it accessible for use in lab experiments. Additionally, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been found to have low toxicity in animal studies, which could make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its use as a therapeutic agent.
未来方向
There are many potential future directions for research on N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide. One area of interest is the development of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide as a cancer treatment, with studies focusing on optimizing its anti-tumor effects and identifying the most effective dosing regimens. Additionally, there is potential for N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide to be used in the treatment of other diseases characterized by abnormal cell proliferation or inflammation, such as rheumatoid arthritis and asthma. Further studies are also needed to fully understand the mechanism of action of N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide and to identify any potential side effects or limitations of its use as a therapeutic agent.
合成方法
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-dimethylindole with 2-chloroquinazoline in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been the subject of numerous studies due to its potential as a therapeutic agent. It has been found to possess anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has also been found to have anti-inflammatory effects, with studies demonstrating its ability to reduce inflammation in models of rheumatoid arthritis and asthma. Additionally, N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide has been shown to have anti-angiogenic effects, which could make it a promising treatment for diseases characterized by abnormal blood vessel growth, such as cancer.
属性
产品名称 |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide |
|---|---|
分子式 |
C24H19N3O |
分子量 |
365.4 g/mol |
IUPAC 名称 |
N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide |
InChI |
InChI=1S/C24H19N3O/c1-15-12-13-20-19(14-15)23-22(26-24(28)17-8-4-3-5-9-17)18-10-6-7-11-21(18)27(23)16(2)25-20/h3-14H,1-2H3,(H,26,28) |
InChI 键 |
VDCCRUDJBPFDIM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(N3C2=C(C4=CC=CC=C43)NC(=O)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![6-{2-[(2-chloro-4,6-dimethoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B273613.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)


